Superior TEAD1 Inhibition: TEAD-IN-11 (IC50 = 8.7 nM) vs. MYF-03-69 (IC50 = 385 nM) – 44-Fold Potency Advantage
TEAD-IN-11 demonstrates a 44-fold higher potency against TEAD1 compared to the pan-TEAD covalent inhibitor MYF-03-69 (TEAD-IN-3). The IC50 for TEAD-IN-11 against TEAD1 is 8.7 nM [1], whereas MYF-03-69 exhibits an IC50 of 385 nM against the same isoform under comparable in vitro enzymatic assay conditions [2]. This substantial difference in target engagement efficiency is critical for studies focusing on TEAD1-dependent transcriptional programs.
| Evidence Dimension | TEAD1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 8.7 nM |
| Comparator Or Baseline | MYF-03-69 (TEAD-IN-3): 385 nM |
| Quantified Difference | 44.3-fold more potent |
| Conditions | In vitro enzymatic inhibition assay against TEAD1 |
Why This Matters
Researchers requiring robust TEAD1 inhibition at low nanomolar concentrations should select TEAD-IN-11 over MYF-03-69 to avoid confounding off-target effects at higher doses.
- [1] TargetMol. TEAD-IN-11 (T87984) Product Information. Available at: https://www.targetmol.cn/compound/tead_in_11 View Source
- [2] TargetMol. MYF-03-69 (TEAD-IN-3) Product Information. Available at: https://www.targetmol.cn/compound/tead-in-3 View Source
